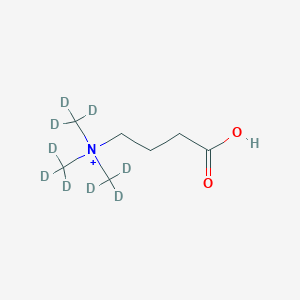
1-Chloro-2,2,3-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2,3-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₄ClF₃. It is a colorless, odorless, and non-flammable liquid that is primarily used in various industrial applications. This compound is known for its stability and unique chemical properties, making it a valuable substance in the field of chemistry and industry .
Vorbereitungsmethoden
1-Chloro-2,2,3-trifluoropropane can be synthesized through several methods. One common synthetic route involves the fluorination and chlorofluorination of allene using chlorine monofluoride as a reagent. This reaction is typically carried out in the presence of cesium fluoride, which acts as a catalyst . Another method involves the dehydrofluorination of 3-chloro-1,1,2,2-tetrafluoropropane, which yields this compound as a major product .
Analyse Chemischer Reaktionen
1-Chloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Addition Reactions: The compound can also undergo addition reactions with certain reagents, leading to the formation of new products.
Common reagents used in these reactions include chlorine monofluoride, cesium fluoride, and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2,3-trifluoropropane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in the production of other halogenated compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the manufacturing of refrigerants, solvents, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Chloro-2,2,3-trifluoropropane primarily involves its reactivity with other chemical species. The chlorine and fluorine atoms in the molecule make it highly reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2,3-trifluoropropane can be compared with other similar halogenated hydrocarbons, such as:
1-Chloro-3,3,3-trifluoropropane: This compound has a similar structure but differs in the position of the chlorine atom.
2-Chloro-1,1,1-trifluoropropane: Another similar compound with different chlorine and fluorine atom positions.
3,3,3-Trifluoropropene: This compound is an unsaturated hydrocarbon with similar fluorine content but lacks the chlorine atom.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
56758-54-4 |
|---|---|
Molekularformel |
C3H4ClF3 |
Molekulargewicht |
132.51 g/mol |
IUPAC-Name |
1-chloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H4ClF3/c4-1-3(6,7)2-5/h1-2H2 |
InChI-Schlüssel |
XRYQBEKUOAMYRG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)

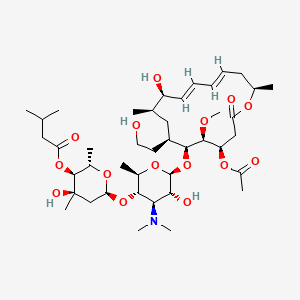
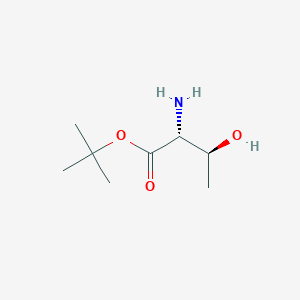
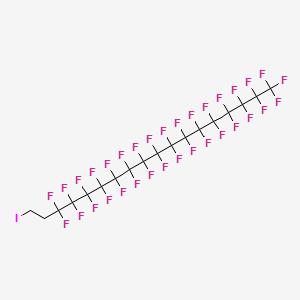

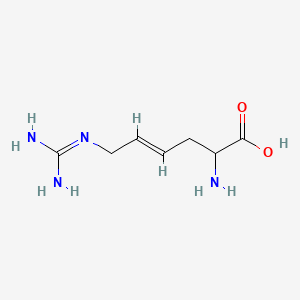
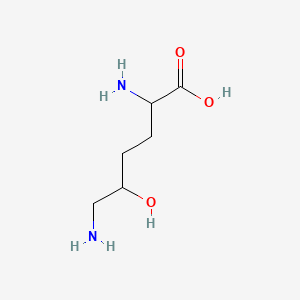

![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)

